molecular formula C8H8BrNO2 B1611381 Ethyl 3-bromopyridine-2-carboxylate CAS No. 434319-41-2

Ethyl 3-bromopyridine-2-carboxylate

Cat. No.: B1611381
CAS No.: 434319-41-2
M. Wt: 230.06 g/mol
InChI Key: FQVBRIVSBFQMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromopyridine-2-carboxylate: is an organic compound with the molecular formula C₈H₈NO₂Br It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Mechanism of Action

Mode of Action

As a brominated derivative of pyridine, it may participate in various chemical reactions, potentially leading to changes in cellular processes

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 3-bromopyridine-2-carboxylate are currently unknown. It’s possible that this compound could interact with multiple pathways, given its complex structure . More research is needed to identify the biochemical pathways influenced by this compound.

Result of Action

Given its potential interactions with various targets and pathways, it may have diverse effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl pyridine-2-carboxylate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 3-position of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 3-bromopyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential therapeutic properties. These compounds can act as inhibitors or modulators of specific biological pathways, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile starting material for the production of high-value chemicals .

Comparison with Similar Compounds

  • Ethyl 3-chloropyridine-2-carboxylate
  • Ethyl 3-iodopyridine-2-carboxylate
  • Ethyl 3-fluoropyridine-2-carboxylate

Comparison: Ethyl 3-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific reactions that other halogenated derivatives may not readily undergo .

Properties

IUPAC Name

ethyl 3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVBRIVSBFQMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568954
Record name Ethyl 3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434319-41-2
Record name Ethyl 3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromopyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromopyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromopyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromopyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromopyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromopyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.